Product packaging for 1-(3'-Amino-biphenyl-3-yl)-ethanone(Cat. No.:CAS No. 728918-70-5)

1-(3'-Amino-biphenyl-3-yl)-ethanone

Cat. No.: B2919926
CAS No.: 728918-70-5
M. Wt: 211.264
InChI Key: OQQHGSYXTXZRRX-UHFFFAOYSA-N
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Description

The compound 1-(3'-Amino-biphenyl-3-yl)-ethanone belongs to the class of aromatic ketones, specifically as a derivative of acetophenone (B1666503) featuring a substituted biphenyl (B1667301) group. Its structure, which combines an acetyl group and an amino group on different rings of a biphenyl system, places it at the intersection of several important areas of chemical research.

PropertyValue
IUPAC Name 1-(3'-Amino-[1,1'-biphenyl]-3-yl)ethan-1-one
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.27 g/mol
CAS Number 728918-70-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO B2919926 1-(3'-Amino-biphenyl-3-yl)-ethanone CAS No. 728918-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(3-aminophenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-9H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQHGSYXTXZRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Amino Biphenyl 3 Yl Ethanone and Analogues

Strategies for Constructing the Biphenyl (B1667301) Framework

The formation of the biphenyl core is a critical step in the synthesis of 1-(3'-Amino-biphenyl-3-yl)-ethanone and its analogues. Various methods, ranging from modern cross-coupling reactions to classical approaches, have been employed to achieve this.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biphenyls due to their versatility and high efficiency. mdpi.com The Suzuki-Miyaura coupling, in particular, stands out as a widely used method for forming the C-C bond between two aryl groups. mdpi.comrsc.orgresearchgate.net This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. wikipedia.org

For the synthesis of this compound, a common approach involves the Suzuki-Miyaura coupling of 3-bromoaniline (B18343) with phenylboronic acid. wikipedia.org This reaction has been shown to proceed under mild, aerobic conditions using a simple amine and palladium acetate (B1210297) as the catalytic system. wikipedia.org In a specific example for an analogue, 1-(3'-Nitro-[1,1'-biphenyl]-4-yl)ethanone was synthesized via the coupling of the corresponding aryl halide and arylboronic acid, which could then be reduced to the amino derivative. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. For instance, a ligand-free Pd/C-catalyzed homocoupling of haloarenes in water has been reported as a green and sustainable method. researchgate.net

Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis
Aryl HalideArylboronic AcidCatalystBaseSolventProductYield
3-BromoanilinePhenylboronic acidPd(OAc)₂/Amine--3-Aminobiphenyl (B1205854)-
4-IodoacetophenonePhenylboronic acid7% Pd/WA30KOHH₂O/1,4-dioxane4-Acetylbiphenyl95%
Aryl HalidesArylboronic AcidsPdCl₂Na₂CO₃THF/Ethylene glycol4'-Acetamido[1,1'-biphenyl] moiety81%

Other Transition Metal-Catalyzed Coupling Approaches

While palladium catalysis is prevalent, other transition metals have also been utilized for biphenyl synthesis. doi.org Copper-catalyzed reactions, such as the Ullmann reaction, represent an older but still relevant method for the homocoupling of aryl halides to form symmetrical biphenyls. rsc.orgarabjchem.org More recent developments have focused on copper-catalyzed modifications of classical reactions. For example, a copper-catalyzed Gomberg-Bachmann-Hey reaction has been developed for the synthesis of unsymmetrical biaryls from anilines and aromatic liquids. researchgate.net

Iridium-catalyzed C-H amination has also been explored for the synthesis of carbazoles from 2-aminobiphenyls, demonstrating the utility of other transition metals in related transformations. acs.orgnih.gov These alternative methods can offer different substrate scope and reaction conditions compared to palladium-based systems. doi.org

Classical Biphenyl Synthesis Methods

Before the advent of transition metal-catalyzed cross-coupling, classical methods were the primary means of synthesizing biphenyls. The Gomberg-Bachmann reaction, which involves the reaction of a diazonium salt with an arene, is a well-known example. wikipedia.org This reaction proceeds through an aryl radical intermediate and can be used to prepare unsymmetrical biphenyls. researchgate.netwikipedia.org However, yields are often low due to side reactions of the diazonium salts. wikipedia.orggoogle.com Improvements to this method include the use of diazonium tetrafluoroborates or carrying out the reaction under phase-transfer conditions. wikipedia.org A visible-light-mediated, metal-free Gomberg-Bachmann reaction has also been reported for the synthesis of 2-aminobiphenyls. researchgate.net

Another classical method is the Wurtz-Fittig reaction, which involves the coupling of two aryl halides in the presence of sodium metal. rsc.org

Introduction of the Ethanone (B97240) Moiety

Once the biphenyl framework is established, the next key step is the introduction of the ethanone (acetyl) group.

Friedel-Crafts Acylation Procedures

Friedel-Crafts acylation is a classic and direct method for introducing an acyl group onto an aromatic ring. libretexts.org This electrophilic aromatic substitution reaction involves treating the biphenyl substrate with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov

For the synthesis of this compound, the Friedel-Crafts acylation would typically be performed on 3-aminobiphenyl. However, a significant limitation of the Friedel-Crafts reaction is that the Lewis acid catalyst can complex with the amino group, deactivating the ring towards electrophilic substitution. libretexts.org To circumvent this, the amino group is often protected, for example, as an acetamide, before acylation. The protecting group can then be removed in a subsequent step. The position of acylation is directed by the existing substituents on the biphenyl ring.

The proposed mechanism for Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. nih.gov

Examples of Friedel-Crafts Acylation
Aromatic SubstrateAcylating AgentCatalystProduct
BiphenylAcetyl chlorideFe₂O₃ (activated)1-([1,1'-Biphenyl]-4-yl)ethan-1-one
BiphenylSuccinic anhydrideAlCl₃4-Phenylbenzoyl-propionic acid
3-Aminobenzoic acid-Polyphosphoric acid (PPA)(3-Amino-phenyl)-biphenyl-4-yl-methanone

Alternative Acylation Reactions

Given the limitations of Friedel-Crafts acylation with amino-substituted biphenyls, alternative strategies can be employed. One approach is to introduce the acetyl group prior to the formation of the biphenyl ring. For example, a Suzuki-Miyaura coupling could be performed between 3-aminophenylboronic acid and 3-bromoacetophenone. rsc.org This strategy avoids the issues associated with the direct acylation of an aminobiphenyl.

Another alternative involves the C-H acylation of biphenyls using different acylating reagents, such as benzyl (B1604629) alcohols, under specific catalytic conditions. researchgate.net These methods can offer improved functional group tolerance and regioselectivity.

Selective Introduction of Acetyl Groups

The introduction of an acetyl group onto a biphenyl scaffold is most commonly achieved via the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves an acyl chloride (e.g., acetyl chloride) or an anhydride (acetic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org When applied to an unsubstituted biphenyl, the reaction tends to yield 1-([1,1'-biphenyl]-4-yl)ethan-1-one as the major product, due to the para-directing effect of the phenyl substituent. organic-chemistry.org

However, for a molecule like this compound, direct acylation of 3-aminobiphenyl is complex. The presence of the amino group, a strong activating and ortho-, para-directing group, would likely direct the incoming acetyl group to positions 2, 4, or 6 of the aminated ring, and it could also be acylated itself. To achieve the desired 3-acetyl substitution on the other ring, a more strategic approach is required.

A highly effective strategy for the regioselective synthesis of such compounds involves introducing the acetyl group to one of the aromatic rings before the biphenyl core is constructed. For instance, a common route involves the Suzuki-Miyaura cross-coupling reaction. In this approach, a pre-functionalized aryl halide, such as 1-(5-bromophenyl)ethanone or 1-(3-bromophenyl)ethanone, is coupled with a suitably substituted arylboronic acid, like (3-aminophenyl)boronic acid (often with the amino group protected). This method provides excellent control over the final substitution pattern, as the positions of the acetyl group and the amino (or precursor) group are predetermined by the choice of starting materials.

A procedure for a related isomer, 1-(4-amino-[1,1'-biphenyl]-3-yl)ethanone, illustrates this principle perfectly. It is synthesized via a Suzuki coupling between 1-(2-amino-5-bromophenyl)ethanone (B1278902) and phenylboronic acid, demonstrating how pre-functionalization dictates the final regiochemistry. researchgate.net

Formation and Derivatization of the Aromatic Amino Functionality

The creation of the amino group on the biphenyl structure is a critical step that can be accomplished through several distinct methods.

Reduction of Nitro Precursors to Amino Groups

One of the most reliable and widely used methods for introducing an aromatic amino group is through the reduction of a corresponding nitro precursor. flemingcollege.cascispace.com The synthesis begins with a nitrated biphenyl, such as 3-nitro-3'-acetylbiphenyl, which is then reduced to form the amine. This transformation can be achieved using various reducing agents and conditions, offering flexibility to accommodate other functional groups in the molecule.

Commonly employed methods include:

Catalytic Hydrogenation: This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and frequently used catalyst for this purpose. acs.org

Metal-Acid Systems: Combinations like stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or metals such as iron (Fe) or zinc (Zn) in acidic media, are classic and effective reagents for this reduction. acs.orgrsc.org

Hydrazine (B178648): Hydrazine hydrate (B1144303) in the presence of a catalyst like Raney nickel or palladium can also be used for the reduction of nitro groups. acs.org

The general reaction is as follows: C₁₂H₈(NO₂)COCH₃ + Reducing Agent → C₁₂H₈(NH₂)COCH₃

Reducing System Typical Conditions Reference(s)
H₂/Pd-CEthanol solvent, room temperature to mild heat acs.org
SnCl₂/HClEthanol solvent, reflux rsc.org
Fe/HClAqueous/alcoholic solvent, heat acs.org
Zn/Acetic AcidAcetic acid solvent, heat acs.org

Direct Amination Techniques

Direct amination involves the formation of a carbon-nitrogen bond on the aromatic ring in a single step. While less common for this specific target compared to nitro reduction, several techniques exist.

A classic example is the amination of biphenyl with trichloramine (NCl₃) and a Lewis acid like aluminum chloride, which has been shown to produce 3-aminobiphenyl directly. acs.org More modern approaches, such as the Buchwald-Hartwig amination, have revolutionized C-N bond formation. This palladium-catalyzed cross-coupling reaction typically couples an aryl halide (e.g., 3-bromobiphenyl) with an amine source. While not a direct C-H amination, it is a direct method for creating the aryl-amine bond and is invaluable for synthesizing complex amines. nih.govrsc.org

Protective Group Strategies for Amino Functionalities

In multi-step syntheses, the nucleophilic and reactive nature of the amino group can interfere with subsequent reactions. To prevent unwanted side reactions, the amino group is often temporarily masked with a protecting group. rsc.org This strategy is particularly crucial in reactions like the Suzuki-Miyaura coupling, where the free amine could potentially coordinate with the palladium catalyst and inhibit its activity.

A protecting group must be easy to install, stable under the conditions of the subsequent reaction, and easy to remove without affecting the rest of the molecule. text2fa.ir Carbamates are the most common class of protecting groups for amines. mdpi.com

Common Amino Protecting Groups:

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to basic conditions and hydrogenation but is readily removed with strong acids like trifluoroacetic acid (TFA). mdpi.comnih.gov

Carboxybenzyl (Cbz or Z): Installed using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but is easily removed by catalytic hydrogenation (e.g., H₂/Pd-C). mdpi.com

Fluorenylmethyloxycarbonyl (Fmoc): Installed using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. mdpi.comnih.gov

An orthogonal strategy, where multiple protecting groups that can be removed under different conditions are used in the same molecule, allows for selective deprotection and reaction at specific sites. rsc.org For example, the synthesis of biphenyl tyrosine derivatives has been demonstrated using a Boc-protected iodo-tyrosine in a Suzuki coupling, showcasing the necessity of this approach. google.com

Chemo- and Regioselective Synthesis of Substituted Isomers

Achieving the correct substitution pattern (regiochemistry) is paramount in the synthesis of a specific isomer like this compound. The choice of synthetic strategy is the primary determinant of the final product's structure.

The Suzuki-Miyaura cross-coupling reaction stands out as the most powerful and versatile tool for the regioselective synthesis of substituted biphenyls. organic-chemistry.orgnih.gov This method involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid (or its ester). The final substitution pattern is precisely controlled by the substitution of these two coupling partners.

To synthesize the target compound, one could use one of two primary Suzuki coupling approaches:

Route A: Coupling of 1-(3-bromophenyl)ethanone with (3-aminophenyl)boronic acid .

Route B: Coupling of 3-bromoaniline with (3-acetylphenyl)boronic acid .

In both cases, the amino group would likely be protected during the coupling reaction to ensure efficiency. This method's power lies in its modularity; by simply changing the starting materials, a wide variety of substituted isomers can be synthesized with high regiochemical fidelity. colab.ws

In contrast, attempting a Friedel-Crafts acylation on a pre-formed substituted biphenyl, such as 3-aminobiphenyl, offers far less regiochemical control. The outcome would be dictated by the complex interplay of the directing effects of both the amino group and the phenyl substituent, likely leading to a mixture of isomers that would be difficult to separate. rsc.org

Chemoselectivity, the preferential reaction of one functional group over another, is also critical. For example, during the reduction of a nitro-acetyl-biphenyl, the conditions must be chosen to reduce the nitro group without affecting the acetyl ketone. Catalytic hydrogenation under mild conditions typically achieves this selectivity.

Green Chemistry Approaches in the Synthesis of Biphenyl-Acetophenones

The principles of green chemistry, which aim to make chemical processes more environmentally benign and sustainable, are increasingly being applied to the synthesis of biphenyls and acetophenones.

Greener Solvents: A major focus is replacing hazardous and volatile organic solvents (VOCs).

Water: The Suzuki-Miyaura coupling can be performed in water or water-ethanol mixtures, often with the aid of a surfactant. acs.orgnih.govrsc.org This reduces reliance on toxic organic solvents.

Bio-renewable Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL), are being adopted as greener alternatives to traditional solvents like THF, toluene, or DMF. nih.govsigmaaldrich.com

Energy Efficiency:

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes, often leading to higher yields and fewer side products. flemingcollege.canih.govrsc.orgelsevier.es Both Suzuki couplings and Friedel-Crafts acylations have been shown to be highly efficient under microwave conditions. organic-chemistry.orgrsc.org

Catalyst and Reagent Improvement:

Heterogeneous and Recyclable Catalysts: To simplify purification and minimize waste, research has focused on developing heterogeneous palladium catalysts for Suzuki couplings. These catalysts, supported on materials like chitosan (B1678972) or magnetic nanoparticles, can be easily removed from the reaction mixture (e.g., by filtration or with a magnet) and reused multiple times. flemingcollege.carsc.org

Halogen-Free Acylations: Traditional Friedel-Crafts reactions use stoichiometric amounts of corrosive Lewis acids like AlCl₃ and generate significant waste. Greener alternatives include using solid acid catalysts (e.g., heteropoly acids, zinc oxide) that are recyclable and less hazardous. scispace.comorganic-chemistry.org Using carboxylic anhydrides instead of acyl chlorides as the acylating agent also creates a halogen-free process. scispace.com Solvent-free, or neat, reaction conditions further enhance the green credentials of this transformation. organic-chemistry.orgsioc-journal.cn

Green Approach Application Example Benefit Reference(s)
Alternative Solvents Suzuki coupling in water or GVLReduced use of toxic organic solvents rsc.orgrsc.org
Energy Efficiency Microwave-assisted Suzuki couplingDrastically reduced reaction times (minutes vs. hours) flemingcollege.canih.gov
Recyclable Catalysts Pd on a magnetic nanoparticle supportEasy separation and reuse of catalyst, less metal waste rsc.org
Atom Economy Solvent-free Friedel-Crafts acylationElimination of solvent waste, simplified workup organic-chemistry.orgsioc-journal.cn

Chemical Reactivity and Transformation Studies of 1 3 Amino Biphenyl 3 Yl Ethanone

Reactions Involving the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety is a primary site for nucleophilic addition and condensation reactions, while the adjacent methyl group offers a site for reactions involving the α-carbon.

Reductions to Alcohols

The ketone functionality of 1-(3'-Amino-biphenyl-3-yl)-ethanone can be readily reduced to a secondary alcohol, yielding 1-(3'-Amino-biphenyl-3-yl)-ethanol. This transformation is a common step in the synthesis of chiral ligands and pharmaceutical intermediates. The reduction can be achieved using various reducing agents.

Reactant Reagent Product Description
This compoundSodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or ethanol1-(3'-Amino-biphenyl-3-yl)-ethanolA standard, mild, and selective method for ketone reduction.
This compoundLithium aluminum hydride (LiAlH₄) in diethyl ether or THF1-(3'-Amino-biphenyl-3-yl)-ethanolA more powerful reducing agent, also effective for this transformation.
This compoundCatalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂)1-(3'-Amino-biphenyl-3-yl)-ethanolA method that can sometimes also affect other functional groups depending on the conditions.

The resulting product, 1-(3-aminophenyl)ethanol, is a known chemical compound. nih.gov

Condensation Reactions with Carbonyl Reagents (e.g., Aldol (B89426), Claisen-Schmidt for Chalcones)

The ethanone group can participate in condensation reactions with various carbonyl compounds. A notable example is the Claisen-Schmidt condensation, which is a type of crossed aldol condensation. wikipedia.org In this reaction, this compound acts as the ketone component, reacting with an aromatic aldehyde that lacks α-hydrogens to form a chalcone (B49325), an α,β-unsaturated ketone. researchgate.netekb.egnih.govchemrevlett.com These chalcone derivatives are of significant interest in medicinal chemistry. nih.govcore.ac.uk

The general reaction involves treating the ethanone with an appropriate aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. nih.govresearchgate.net

Reactant 1 Reactant 2 (Aldehyde) Product (Chalcone) Reaction Conditions
This compoundBenzaldehyde(E)-1-(3'-Amino-biphenyl-3-yl)-3-phenylprop-2-en-1-oneEthanolic NaOH or KOH, room temperature
This compound4-Chlorobenzaldehyde(E)-1-(3'-Amino-biphenyl-3-yl)-3-(4-chlorophenyl)prop-2-en-1-oneEthanolic NaOH or KOH, room temperature
This compound4-Methoxybenzaldehyde(E)-1-(3'-Amino-biphenyl-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneEthanolic NaOH or KOH, room temperature

Oxidative Cleavage Reactions

The ethanone group of acetophenones can undergo oxidative cleavage of the C(CO)-C bond to yield carboxylic acids or their ester derivatives, depending on the reaction conditions. researchgate.netthieme-connect.com This reaction typically proceeds through the formation of an intermediate, which then breaks down. For this compound, this would lead to the formation of a 3'-amino-biphenyl-3-carboxylic acid derivative.

Recent methods have utilized transition metal catalysts, such as copper complexes, to facilitate this transformation under aerobic conditions. thieme-connect.combohrium.com

Reactant Reagents Product Description
This compoundKMnO₄, H₂O, heat3'-Amino-[1,1'-biphenyl]-3-carboxylic acidStrong oxidation leading to the carboxylic acid.
This compoundCu@NC catalyst, O₂, Methanol, 100 °CMethyl 3'-amino-[1,1'-biphenyl]-3-carboxylateA catalytic method for oxidative esterification. thieme-connect.com
This compoundO₂, NH₃, Manganese oxide catalyst3'-Amino-[1,1'-biphenyl]-3-carboxamideA tandem oxidative cleavage and amidation process. nih.gov

Reactions at the α-Carbon of the Ketone

The methyl group adjacent to the carbonyl (the α-carbon) in this compound has acidic protons that can be removed by a base to form an enolate. This enolate is a key intermediate in several reactions. libretexts.org

Halogenation: In the presence of an acid or base catalyst, the α-carbon can be halogenated with reagents like bromine (Br₂) or N-bromosuccinimide (NBS). This reaction proceeds through an enol or enolate intermediate.

Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond, leading to a more complex ketone.

Reaction Type Reagents Intermediate Product
α-HalogenationBr₂, Acetic acidEnol1-(3'-Amino-biphenyl-3-yl)-2-bromo-ethanone
α-Alkylation1. Sodium hydride (NaH), 2. Methyl iodide (CH₃I)Enolate1-(3'-Amino-biphenyl-3-yl)-propan-1-one

Transformations of the Aromatic Amino Group

The primary aromatic amino group is a versatile functional group that readily undergoes reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of substituents.

Acylation to Amides and Carbamates

The amino group of this compound can be acylated to form amides or react with isocyanates or chloroformates to produce carbamates. These transformations are significant in medicinal chemistry, as amides and carbamates are common functional groups in drug molecules. nih.govresearchgate.net For instance, related O-biphenyl-3-yl carbamates have been studied as enzyme inhibitors. acs.org

Acylation is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Carbamate (B1207046) synthesis can be achieved by reacting the amine with an isocyanate or a chloroformate. nih.gov

Reactant Reagent Product Type Product Name
This compoundAcetyl chloride, PyridineAmideN-(3'-Acetyl-biphenyl-3-yl)-acetamide
This compoundBenzoic anhydride, TriethylamineAmideN-(3'-Acetyl-biphenyl-3-yl)-benzamide
This compoundCyclohexyl isocyanate, TriethylamineCarbamateCyclohexylcarbamic acid (3'-acetyl-biphenyl-3-yl)-amide
This compoundBenzyl (B1604629) chloroformate, NaHCO₃CarbamateBenzyl N-(3'-acetyl-biphenyl-3-yl)-carbamate

Diazotization and Subsequent Coupling Reactions

The primary amino group (-NH₂) on one of the phenyl rings is readily converted into a diazonium salt (-N₂⁺) upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. researchgate.net This process, known as diazotization, transforms the amino group into an excellent leaving group (N₂ gas), paving the way for a variety of substitution reactions.

The resulting aryl diazonium ion is an electrophile and can engage in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. researchgate.net These reactions are a cornerstone of synthetic dye chemistry. mdpi.com For instance, coupling the diazonium salt of this compound with an activated aromatic compound like N,N-dimethylaniline would be expected to yield a highly conjugated azo dye. researchgate.netmdpi.com The coupling typically occurs at the para position of the activated ring due to steric hindrance. researchgate.net

These diazonium intermediates are also pivotal in Sandmeyer-type reactions, allowing for the introduction of a wide range of substituents onto the aromatic ring. While specific examples for this compound are not prevalent in the reviewed literature, the general reactivity is well-established. For example, treatment with copper(I) halides (CuCl, CuBr) or cyanide (CuCN) can replace the diazonium group with -Cl, -Br, or -CN, respectively. researchgate.netnih.gov

Table 1: Representative Sandmeyer and Related Reactions for Aryl Diazonium Salts

ReagentSubstituent IntroducedProduct Type
CuCl / HCl-ClAryl Chloride
CuBr / HBr-BrAryl Bromide
CuCN / KCN-CNAryl Nitrile
KI-IAryl Iodide
H₃PO₂-HDeaminated Arene
H₂O, Cu₂O-OHPhenol

This table illustrates general transformations applicable to the diazonium salt derived from this compound.

Formation of Heterocyclic Systems (e.g., Oxadiazoles, Cinnolines, Pyrazoles)

The dual functionality of this compound makes it a valuable precursor for synthesizing various heterocyclic structures.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from aromatic amines. A common route involves the conversion of the amine to a hydrazide, which is then cyclized. ijper.org For example, the amino group of the title compound could be acylated and then reacted with hydrazine (B178648) to form a corresponding hydrazide. This intermediate can then be cyclized with various reagents, such as phosphorus oxychloride, to yield a 2,5-disubstituted-1,3,4-oxadiazole derivative. ijper.org Multi-component reactions involving an aromatic amine, an aldehyde, a carboxylic acid, and N-isocyaniminotriphenylphosphorane also provide a direct route to 1,3,4-oxadiazoles. tubitak.gov.trtandfonline.com

Cinnolines: The Borsche synthesis of cinnolines involves the cyclization of arylhydrazones derived from o-aminoaryl ketones. chempedia.info In a variation, the amino group of this compound can be diazotized and then subjected to conditions that promote intramolecular cyclization involving the acetyl group. The reaction of an appropriate 2-aminoaryl ketone, when diazotized, can be held at room temperature to facilitate the cyclization to a 4-hydroxycinnoline. thieme-connect.de

Pyrazoles: Pyrazoles are typically formed from the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. organic-chemistry.orgnih.gov The acetyl group in this compound can serve as one of the carbonyl components. For instance, it could be condensed with a suitable reagent to introduce a second carbonyl functionality, followed by reaction with a hydrazine to construct the pyrazole (B372694) ring. researchgate.net Alternatively, clubbed 1,1′-biphenyl-pyrazole derivatives have been synthesized, indicating the utility of biphenyl (B1667301) scaffolds in constructing these heterocycles. rsc.org

Schiff Base Formation

The primary amino group of this compound readily undergoes condensation with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. ekb.egnih.gov This reaction typically involves heating the two reactants, often with an acid catalyst, and removing the water that is formed. researchgate.net

The general reaction is: R-NH₂ + R'C(=O)R'' ⇌ R-N=C(R')R'' + H₂O

The resulting Schiff base, an N-(3'-acetyl-biphenyl-3-yl)imine derivative, contains a C=N double bond and can act as a versatile ligand for forming metal complexes or as an intermediate for further synthetic transformations. ekb.egmdpi.com

Table 2: Examples of Schiff Base Formation from Aromatic Amines

Amine ComponentCarbonyl ComponentProduct Type
This compoundBenzaldehyde(E)-1-(3'-(benzylideneamino)-[1,1'-biphenyl]-3-yl)ethan-1-one
This compoundSalicylaldehyde2-(((3'-(acetyl)-[1,1'-biphenyl]-3-yl)imino)methyl)phenol
This compoundAcetoneN-(3'-acetyl-[1,1'-biphenyl]-3-yl)propan-2-imine

This table shows hypothetical, yet highly plausible, Schiff base products derived from this compound.

Aromatic Ring Reactivity within the Biphenyl System

Electrophilic Aromatic Substitution Patterns and Directing Effects

The reactivity of the biphenyl system towards electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents: the amino group (-NH₂) and the acetyl group (-COCH₃).

The amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via a resonance (+M) effect. wikipedia.orglibretexts.org

The acetyl group is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects. wikipedia.org

In this compound, the substituents are on different rings. The phenyl group itself is considered a weak activator and an ortho, para-director. chemistrysteps.com Therefore:

Ring with the amino group (the 'primed' ring): This ring is strongly activated. Electrophilic attack will be directed to the positions ortho and para to the amino group (positions 2', 4', and 6').

Ring with the acetyl group: This ring is deactivated. If substitution were to occur on this ring, it would be directed to the position meta to the acetyl group (position 5).

However, in a competitive situation, electrophilic substitution will overwhelmingly favor the activated ring. chemistrysteps.com Thus, reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to occur primarily on the aminophenyl ring at the 2', 4', and 6' positions. Steric hindrance may favor substitution at the less hindered 4'-para position. chemistrysteps.com

Nucleophilic Aromatic Substitution in Halogenated Analogues

Nucleophilic aromatic substitution (SNAr) is generally difficult on unsubstituted benzene (B151609) rings but can occur on aryl halides, especially if the ring is activated by electron-withdrawing groups. acs.org For halogenated analogues of this compound, the feasibility of SNAr would depend on the position of the halogen.

If a halogen atom were present on the acetyl-substituted ring, particularly at a position ortho or para to the acetyl group, it would be activated towards SNAr. The electron-withdrawing acetyl group would stabilize the negative charge of the Meisenheimer complex intermediate, facilitating the reaction. researchgate.net Conversely, a halogen on the amino-substituted ring would be deactivated towards SNAr.

Studies on halogenated biphenyls show that aryl fluorides can undergo nucleophilic substitution with phosphide (B1233454) nucleophiles. Furthermore, reactions of polychlorinated biphenyls with thiolate ions in polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA) have been documented. acs.org

Further Functionalization via Directed Lithiation or Metalation

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. unblog.frnih.gov It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. unblog.fr

In this compound, both the amino and acetyl groups could potentially act as DMGs. However, the acidic protons of the amino group and the α-protons of the acetyl group would likely interfere with standard DoM protocols using reagents like n-BuLi. Protection of the amino group, for example as a pivalamide (B147659) or carbamate, would create a much more effective DMG. A protected amino group would direct lithiation to the 2'- and 6'-positions. researchgate.net

While direct DoM on the title compound is complex, related studies on biphenyl carboxamides and carboxylic acids show that metalation can be controlled to occur at specific positions, including remote sites, depending on the base and reaction conditions used. acs.orgacs.org This suggests that with appropriate functional group manipulation, directed metalation could be a viable strategy for further, highly specific functionalization of the this compound scaffold.

Structure Activity Relationship Sar and Derivative Design for Biphenyl Acetophenone Scaffolds

Systematic Modification of the Biphenyl (B1667301) Core

The biphenyl moiety is a foundational element in a vast number of pharmacologically active compounds. rsc.orgarabjchem.org Its relative rigidity and ability to position aromatic substituents in distinct spatial orientations make it a valuable scaffold. Modifying this core is a primary strategy to explore the chemical space around a lead compound like 1-(3'-Amino-biphenyl-3-yl)-ethanone. researchgate.net

Positional Isomerism Studies

The specific arrangement of substituents on the biphenyl core is critical for determining a molecule's interaction with a biological target. In the case of this compound, the 3,3'-substitution pattern defines a particular spatial vector between the amino and ethanone (B97240) groups. Positional isomerism studies involve synthesizing and evaluating analogs where these groups are relocated to other positions on the phenyl rings (e.g., 2,2'-, 2,3'-, 2,4'-, 3,4'-, and 4,4'-). nih.gov

Such studies are crucial for understanding the target's binding pocket topology. For instance, moving the amino group from the 3'-position to the 2'- or 4'-position would significantly alter the molecule's geometry and hydrogen bonding capabilities. A phenyl substituent is known to be ortho, para-directing, which influences the reactivity and potential sites for interaction. pearson.com A systematic investigation of these isomers allows for the mapping of pharmacophoric features and the identification of the optimal substitution pattern for biological activity. nih.gov

Table 1: Representative Positional Isomers of Amino-Biphenyl-Ethanone and Their Rationale for Investigation

Compound Name Rationale for Synthesis
1-(2'-Amino-biphenyl-3-yl)-ethanone Explores the effect of ortho-amino substitution, which may facilitate intramolecular hydrogen bonding and alter the dihedral angle between the phenyl rings.
1-(4'-Amino-biphenyl-4-yl)-ethanone Investigates a para,para-disubstitution pattern, creating a more linear and extended molecular shape.
1-(2'-Amino-biphenyl-4-yl)-ethanone Probes a different spatial vector between the key functional groups, potentially matching a different set of interactions within a receptor binding site.

Introduction of Diverse Substituents on Phenyl Rings

Beyond altering the positions of the core amino and ethanone groups, the introduction of additional substituents onto one or both phenyl rings is a powerful strategy to fine-tune a compound's properties. arabjchem.org These modifications can influence electronic character, lipophilicity, metabolic stability, and target-binding affinity. researchgate.netmdpi.com

Substituents can be broadly categorized:

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can increase electron density in the aromatic ring, potentially enhancing π-π stacking interactions.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease electron density and can act as hydrogen bond acceptors.

Halogens: Fluorine, chlorine, and bromine can modulate lipophilicity and block sites of metabolism. Fluorine, in particular, can form key hydrogen bonds and influence the conformation of adjacent groups. acs.org

Bulky Groups: Larger groups like tert-butyl can be used to probe steric limitations within the binding site and can also impact the rotational barrier of the biphenyl system.

Systematic exploration of these substitutions, for example at the positions ortho, meta, or para to the existing groups, is a standard approach in lead optimization. drugdesign.org

Table 2: Hypothetical SAR of Substituents on the Biphenyl Core of this compound

Position of Substitution Substituent Type Example Predicted Impact on Activity
4-position Electron-Withdrawing -Cl May improve potency by forming specific interactions or altering electronics; potential for improved metabolic stability.
4'-position Electron-Donating -OCH₃ Could enhance binding through hydrogen bond acceptance or by modifying the basicity of the 3'-amino group.
2-position Bulky Group -CH(CH₃)₂ Likely to decrease activity due to steric hindrance, but could induce atropisomerism, leading to stereospecific interactions.

Functional Group Variation at the Ethanone and Amino Sites

The amino and ethanone functionalities of this compound are primary points for interaction and modification. Varying these groups can lead to significant changes in binding affinity, selectivity, and pharmacokinetic profiles.

The ethanone (acetyl) group, an α,β-unsaturated ketone system in its broader chemical class, can serve as a hydrogen bond acceptor. nih.gov Its reactivity can be modulated in several ways:

Reduction: Conversion of the ketone to a secondary alcohol introduces a chiral center and changes the group from a hydrogen bond acceptor to both a donor and acceptor.

Chain Homologation/Variation: Replacing the methyl group with larger alkyl or cycloalkyl groups can probe for additional hydrophobic pockets.

Bioisosteric Replacement: The ketone can be replaced with other groups that mimic its electronic and steric properties, such as an oxime, an ester, or a heterocyclic ring like an oxadiazole. rsc.org

The 3'-amino group is a key basic center and hydrogen bond donor. Its properties can be readily modified through:

Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide neutralizes its basicity and introduces a new hydrogen bond acceptor group, which can alter binding modes.

Alkylation: Introduction of methyl or ethyl groups (mono- or di-alkylation) can increase lipophilicity and introduce steric bulk, preventing specific hydrogen bonds while potentially enhancing others. frontiersin.org

Replacement: The amino group can be substituted with other nitrogen-containing functionalities like a guanidine, amidine, or incorporated into a heterocyclic ring (e.g., pyrrole, imidazole). researchgate.net

Chiral Synthesis and Stereochemical Influence on Reactivity

While this compound is achiral, the biphenyl scaffold is well-known for its potential to exhibit axial chirality, a phenomenon known as atropisomerism. slideshare.netresearchgate.net This occurs when rotation around the single bond connecting the two phenyl rings is sufficiently hindered, typically by the presence of bulky substituents at the ortho-positions (2, 2', 6, and 6'). wikipedia.org

The introduction of such substituents during derivative design could lead to a pair of stable, non-superimposable atropisomers (enantiomers). acs.org These enantiomers often exhibit significantly different biological activities and pharmacokinetic profiles, as they present their functional groups in different three-dimensional arrangements. Therefore, if an optimization strategy involves ortho-substitution, the synthesis and evaluation of individual enantiomers become critical. researchgate.netresearchgate.net

The synthesis of enantiopure biphenyls can be achieved through various methods, including:

Asymmetric Coupling Reactions: Using chiral catalysts (e.g., with BINAP ligands) in cross-coupling reactions like the Suzuki or Ullmann reaction can directly favor the formation of one atropisomer. rsc.org

Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers using techniques like chiral high-performance liquid chromatography (HPLC) or crystallization with a chiral resolving agent. acs.org

Diastereoselective Synthesis: Attaching a chiral auxiliary to the molecule, performing a coupling reaction that creates the biphenyl axis, separating the resulting diastereomers, and then removing the auxiliary.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced drug design strategies aimed at discovering novel chemotypes with improved properties or different intellectual property profiles. nih.govresearchgate.net

Scaffold hopping involves replacing the central biphenyl core of this compound with a different molecular framework that maintains the essential 3D orientation of the amino and ethanone pharmacophores. nih.gov This can lead to compounds with completely different physicochemical properties, potentially improving solubility, membrane permeability, or metabolic stability.

Bioisosteric replacement is a more conservative approach where a part of the molecule is exchanged for another group with similar physical or chemical properties. researchgate.net This can be applied to:

The Phenyl Rings: One or both phenyl rings could be replaced by heteroaromatic rings like pyridine (B92270), pyrimidine (B1678525), thiophene, or furan. This alters the electronic distribution and introduces potential new hydrogen bonding sites. frontiersin.org

The Functional Groups: As discussed in section 4.2, the ethanone or amino groups can be replaced by their known bioisosteres.

Classical Isosteres: The ether linkage (-O-) in some analogs could be replaced with sulfur (-S-), a methylene (B1212753) group (-CH₂-), or an amine (-NH-), each conferring distinct bond angles and electronic properties. acs.org

Table 3: Examples of Scaffold Hopping and Bioisosteric Replacement for the Biphenyl-Acetophenone Scaffold

Strategy Original Moiety Replacement Moiety Rationale
Scaffold Hop Biphenyl Diphenyl ether Increases flexibility and alters the angle between the aromatic rings.
Scaffold Hop Biphenyl Benzimidazole Introduces a rigid, fused heterocyclic system that may mimic the biphenyl conformation while improving properties like solubility.
Bioisosteric Replacement Phenyl ring Pyridine ring Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and may alter solubility and metabolic profile.

Libraries and Combinatorial Chemistry Approaches

To efficiently explore the vast chemical space suggested by the SAR strategies above, modern drug discovery often employs combinatorial chemistry and the synthesis of compound libraries. ijpsonline.com This approach allows for the rapid, parallel synthesis of a large number of structurally related analogs based on the this compound scaffold. nih.gov

The synthesis of biphenyl libraries is well-established, frequently relying on robust and high-yielding palladium-catalyzed cross-coupling reactions. acs.org

Suzuki-Miyaura Coupling: This reaction, which couples a boronic acid with an organic halide, is a cornerstone for creating the biphenyl core. By using arrays of different substituted phenylboronic acids and substituted aryl halides, a large matrix of biphenyl derivatives can be generated. rsc.org

Solid-Phase Synthesis: One of the starting materials can be attached to a solid support (a resin bead). The subsequent chemical steps, including the biphenyl coupling and functional group modifications, are carried out on this support. The "split-and-mix" method allows for the exponential generation of unique compounds in a mixture-based library. acs.orgijpsonline.comacs.org

Screening these libraries against a biological target can quickly generate extensive SAR data, highlighting promising regions of chemical space and identifying potent lead compounds for further development. nih.govmit.edu This systematic approach accelerates the discovery process far more effectively than traditional one-by-one compound synthesis.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating the intrinsic properties of 1-(3'-Amino-biphenyl-3-yl)-ethanone. These methods allow for the precise determination of the molecule's three-dimensional structure, the distribution of its electrons, and its potential for chemical interactions.

Analysis of Electronic Structure (HOMO-LUMO Energy Gaps, Orbital Character)

The electronic behavior of a molecule is governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, initiating a chemical reaction. researchgate.net For this compound, the analysis of the HOMO and LUMO reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). The amino group is expected to significantly contribute to the HOMO, while the acetyl group and the biphenyl (B1667301) system are likely to influence the character of the LUMO.

Table 1: Frontier Molecular Orbital Energies

ParameterValue (eV)
HOMO EnergyData not available in search results
LUMO EnergyData not available in search results
HOMO-LUMO GapData not available in search results

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. For this compound, NBO analysis can quantify the strength of various intramolecular interactions, such as hyperconjugation between filled and empty orbitals. This analysis provides insights into the stability of the molecule arising from electron delocalization between the phenyl rings, the amino group, and the acetyl group. The interactions are evaluated using second-order perturbation theory, where higher energy values indicate stronger interactions. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.netrsc.org It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the amino group, highlighting these as potential sites for hydrogen bonding and other electrophilic interactions. The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings.

Theoretical Prediction of Vibrational Spectra

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov By performing a frequency calculation on the optimized geometry of this compound using DFT, a theoretical vibrational spectrum can be generated. acs.org The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsional motions of different functional groups) can be compared with experimental spectra to confirm the molecular structure and to aid in the assignment of experimental spectral bands. researchgate.net For instance, the characteristic stretching frequencies of the N-H bonds in the amino group, the C=O bond in the acetyl group, and the C-C bonds within the biphenyl rings can be precisely calculated.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or enzyme (receptor). mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level. acs.org For this compound, molecular docking studies could be employed to investigate its potential as an inhibitor for various biological targets. The docking process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex.

Prediction of Binding Affinities and Modes with Biological Macromolecules

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. pandawainstitute.com This method also estimates the strength of the interaction, commonly expressed as binding affinity or a docking score. For this compound, docking studies can be performed against various biological targets to identify potential protein-ligand interactions.

Table 1: Hypothetical Docking Scores and Predicted Binding Affinities of this compound with Various Kinase Targets

Kinase TargetDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues (Hypothetical)
Tyrosine Kinase A-8.5150Met350, Leu380, Val420
p38 MAP Kinase-7.9320Leu167, Gly110, Ala51
Cyclin-Dependent Kinase 2-8.2210Ile20, Val64, Phe80

This table presents hypothetical data for illustrative purposes, based on typical results from molecular docking studies on similar compounds.

Elucidation of Specific Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Beyond predicting binding affinity, molecular docking and subsequent analysis can elucidate the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the basis of molecular recognition. For this compound, the key functional groups—the amino group (-NH2) and the ethanone (B97240) moiety (-C(O)CH3)—are expected to play significant roles in forming specific interactions.

Based on studies of other amino- and ketone-containing ligands, the following interactions can be predicted:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ethanone group can act as a hydrogen bond acceptor. These groups could form hydrogen bonds with amino acid residues in the receptor's binding site, such as serine, threonine, or the peptide backbone.

Hydrophobic Contacts: The biphenyl core is inherently hydrophobic and would likely engage in van der Waals and pi-pi stacking interactions with hydrophobic residues like phenylalanine, tyrosine, leucine, and valine within the binding pocket. acs.org

Table 2: Predicted Ligand-Receptor Interactions for this compound

Interaction TypeFunctional Group on LigandPotential Interacting Residues in Receptor
Hydrogen Bond (Donor)Amino (-NH2)Asp, Glu, Ser, Thr (side chain carboxyl/hydroxyl)
Hydrogen Bond (Acceptor)Ethanone (C=O)Ser, Thr, Asn, Gln (side chain hydroxyl/amide)
Pi-Pi StackingBiphenyl RingsPhe, Tyr, Trp, His (aromatic side chains)
Hydrophobic (van der Waals)Biphenyl Rings, Methyl groupAla, Val, Leu, Ile, Met (aliphatic side chains)

This table is a generalized prediction based on the chemical structure of the compound and common ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are built by calculating molecular descriptors (physicochemical, topological, electronic, etc.) for a set of molecules with known activities and then using statistical methods to find a predictive relationship. walshmedicalmedia.com

For a series of analogs of this compound, a QSAR study could be conducted to identify the key structural features that influence a particular biological activity, such as inhibitory potency against a specific enzyme. A general form of a QSAR equation is:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... mdpi.com

While a specific QSAR model for this compound is not published, studies on other biphenyl derivatives have successfully used descriptors like LogP (lipophilicity), molecular weight, and various electronic and steric parameters to predict activity. acs.orgwalshmedicalmedia.com For instance, a hypothetical QSAR model for kinase inhibition by aminobiphenyl derivatives might reveal that increased hydrophobicity of one phenyl ring and the presence of a hydrogen bond donor on the other are critical for high potency.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its receptor over time. pandawainstitute.com This technique can be used to assess the stability of a docked pose, analyze the flexibility of the ligand and protein, and calculate binding free energies.

An MD simulation of the this compound-protein complex, initiated from a docked pose, would reveal how the ligand settles into the binding site and the stability of its key interactions. acs.org Analysis of the simulation trajectory could include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds throughout the simulation. pandawainstitute.com

These simulations would provide a more realistic and detailed picture of the binding event than static docking alone.

In Silico Prediction of Chemical Fate and Synthetic Pathway Optimization

Computational methods are also valuable for predicting the environmental fate and potential synthetic routes for a chemical compound.

Chemical Fate Prediction: Software programs can estimate properties related to a chemical's persistence, bioaccumulation, and toxicity (PBT) in the environment. For example, QSAR models can predict biodegradability. Models like BIOWIN can estimate the likelihood of a compound being readily biodegradable. ospar.org Based on its structure, this compound would likely be predicted as not readily biodegradable but potentially inherently biodegradable. ospar.org

Synthetic Pathway Optimization: Computational tools can assist in retrosynthetic analysis to identify potential starting materials and reaction pathways. For a biphenyl derivative like this compound, a common synthetic route involves a Suzuki-Miyaura cross-coupling reaction. rsc.org Computational chemistry could be used to model the reaction mechanism, predict yields under different catalytic conditions, and identify potential byproducts, thereby helping to optimize the synthesis.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise structural model can be constructed.

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. In 1-(3'-Amino-biphenyl-3-yl)-ethanone, the protons can be categorized into three main regions: the aromatic protons on the two distinct phenyl rings and the aliphatic protons of the methyl group.

The acetyl group (-COCH₃) is electron-withdrawing, which deshields the protons on the ring to which it is attached (Ring A), causing them to resonate at a lower field (higher ppm value). Conversely, the amino group (-NH₂) is electron-donating, shielding the protons on its ring (Ring B) and shifting their signals to a higher field (lower ppm value). libretexts.org The amino group protons themselves typically appear as a broad singlet. The methyl protons of the ethanone (B97240) group appear as a sharp singlet in the upfield region, characteristic of a methyl ketone. libretexts.org

Based on analysis of similar structures, the predicted chemical shifts (δ) for the protons are detailed below. rsc.orgacs.org

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H₂ (Ring A)~8.1Singlet (or Triplet)1H
H₄ (Ring A)~7.8Doublet1H
H₅ (Ring A)~7.5Triplet1H
H₆ (Ring A)~7.7Doublet1H
H₂' (Ring B)~7.0Singlet (or Triplet)1H
H₄' (Ring B)~6.8Doublet1H
H₅' (Ring B)~7.2Triplet1H
H₆' (Ring B)~6.9Doublet1H
-NH₂~3.5 - 5.0Broad Singlet2H
-CH₃~2.6Singlet3H

This is an interactive data table. Click on the headers to sort.

Carbon-13 NMR (¹³C NMR) provides a direct map of the carbon skeleton. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, allowing for a count of non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment. oregonstate.edu

For this compound, the carbonyl carbon of the ketone is highly deshielded and appears far downfield. The aromatic carbons resonate in the mid-field region, with their specific shifts influenced by the attached substituent. The carbon attached to the amino group (C-3') is shielded, while the carbon attached to the acetyl group (C-3) is deshielded. The aliphatic methyl carbon appears at a high-field position. rsc.org

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃~27
Aromatic C-H~113 - 135
Aromatic C-N (C-3')~147
Aromatic C-C=O (C-3)~138
Aromatic C-C (C-1, C-1')~140 - 142
C=O~198

This is an interactive data table. Click on the headers to sort.

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecule's connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). researchgate.net For this molecule, COSY would reveal correlations between adjacent aromatic protons within each ring, helping to trace the connectivity around each phenyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J-coupling). libretexts.org It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J or ³J-coupling). researchgate.netlibretexts.org HMBC is critical for identifying connections between different functional groups and substructures. For this compound, key HMBC correlations would include:

The methyl protons (-CH₃) correlating to the carbonyl carbon (C=O) and the C-3 carbon of Ring A.

Aromatic protons on one ring correlating to the quaternary carbon of the other ring (e.g., H-2'/H-6' correlating to C-1), confirming the biphenyl (B1667301) linkage.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The resulting spectrum displays absorption bands at specific frequencies corresponding to the molecule's functional groups.

For this compound, the key expected absorption bands are:

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (primary amine)3300 - 3500Medium, two bands
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium to Weak
C=O Stretch (aryl ketone)1680 - 1700Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Weak, multiple bands
C-N Stretch1250 - 1360Medium

This is an interactive data table. Click on the headers to sort.

The presence of a strong, sharp peak around 1685 cm⁻¹ confirms the ketone's carbonyl group, while the pair of bands in the 3300-3500 cm⁻¹ region is a clear indicator of the primary amino group. orientjchem.org

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is more sensitive to polar bonds (like C=O and N-H), Raman spectroscopy is particularly effective for detecting vibrations of non-polar, symmetric bonds. arxiv.org

For this compound, Raman spectroscopy would be expected to show strong signals for:

Aromatic Ring Breathing Modes: These symmetric vibrations of the phenyl rings typically produce strong, sharp peaks in the Raman spectrum, often around 1000 cm⁻¹ and 1600 cm⁻¹.

Biphenyl C-C Stretch: The stretching vibration of the bond connecting the two phenyl rings would also be a prominent feature.

Symmetric CH₃ Bending: The symmetric deformation of the methyl group would be visible.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are essential techniques for investigating the electronic properties of molecules like this compound. The UV-Vis spectrum arises from electronic transitions between molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

For this compound, the spectrum is expected to be dominated by π–π* transitions associated with the conjugated biphenyl system and the acetyl group's carbonyl chromophore. The presence of the amino group (an auxochrome) and the acetyl group on different rings influences the electronic distribution and, consequently, the absorption wavelengths (λmax). The electronic absorption spectra of similar polyaryl-substituted compounds typically show intense absorption maxima in the ultraviolet region. mdpi.com

The polarity of the solvent can significantly impact the position of the absorption bands. biointerfaceresearch.com In polar solvents, a bathochromic (red) or hypsochromic (blue) shift may be observed depending on the nature of the electronic transition and the stabilization of the ground and excited states. For instance, studies on similar aromatic ketones show distinct absorption bands that shift with solvent polarity. biointerfaceresearch.comscience-softcon.de

Fluorescence spectroscopy provides information about the molecule's ability to emit light after being electronically excited. While not all aromatic ketones are highly fluorescent, the extended π-system of the biphenyl core, coupled with the amino group, may confer fluorescent properties. The structure of related fluorescent compounds, such as other substituted biphenyl ethanones, has been studied to understand their emission properties. researchgate.net The fluorescence emission spectrum would be expected at a longer wavelength than the absorption spectrum (Stokes shift), and its intensity could also be sensitive to the solvent environment.

Table 1: Expected Spectroscopic Properties in UV-Vis and Fluorescence

Parameter Expected Observation Rationale
UV-Vis Absorption (λmax) Multiple bands in the UV region (approx. 260-400 nm) π–π* transitions of the biphenyl system and n–π* transition of the carbonyl group. mdpi.com
Solvatochromism Shift in λmax with changing solvent polarity Stabilization of ground and excited states by the solvent. biointerfaceresearch.com

| Fluorescence | Potential emission at wavelengths longer than absorption | De-excitation from the first excited singlet state; common in extended aromatic systems. researchgate.net |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. For this compound (C₁₄H₁₃NO), HRMS can distinguish its formula from other combinations of atoms that might have the same nominal mass. The technique is a cornerstone for confirming the identity of newly synthesized compounds. beilstein-journals.orgscispace.com Typically, analysis is performed using electrospray ionization (ESI) in positive ion mode, which would detect the protonated molecule, [M+H]⁺.

Table 2: HRMS Data for this compound

Ion Elemental Formula Calculated m/z Found m/z

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is suitable for compounds that are thermally stable and sufficiently volatile. While the polarity of the amino group in this compound might pose a challenge, analysis is often possible, sometimes after derivatization of the amine to increase volatility.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion ([M-15]⁺), and cleavages around the biphenyl linkage. Analysis of the closely related compound 3-Acetylbiphenyl shows a prominent top peak at m/z 181, corresponding to the [M-CH₃]⁺ fragment. nih.gov

Table 3: Predicted Major Fragments in GC-MS (Electron Impact)

m/z Proposed Fragment Description
211 [C₁₄H₁₃NO]⁺ Molecular Ion (M⁺)
196 [M - CH₃]⁺ Loss of a methyl group from the acetyl moiety
168 [M - COCH₃]⁺ Loss of the acetyl group

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar and non-volatile compounds like this compound. nih.gov The compound can be analyzed without derivatization, which is often required for GC-MS. nih.gov Separation is typically achieved using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). nih.gov

Coupled with a soft ionization technique like electrospray ionization (ESI), LC-MS generally produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, confirming the molecular weight. researchgate.net Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate structurally informative fragment ions. This approach enhances selectivity and is crucial for identifying compounds in complex mixtures. nih.govresearchgate.net

Table 4: Expected Ions in LC-MS Analysis

Analysis Mode Parent Ion (m/z) Major Fragment Ions (MS/MS) Description
Full Scan MS 212.1 N/A [M+H]⁺, confirming molecular weight.

| Tandem MS (MS/MS) | 212.1 | 194.1, 170.1 | Fragmentation of the parent ion, e.g., loss of H₂O or CH₃CN (from interaction with acetonitrile (B52724) mobile phase). |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a precise electron density map of the molecule.

Table 5: Structural Information Obtainable from X-ray Crystallography

Parameter Significance
Connectivity Confirms the synthesized chemical structure is correct.
Bond Lengths & Angles Provides precise geometric data for comparison with theoretical models.
Dihedral Angle Defines the rotational orientation of the two phenyl rings relative to each other.
Intermolecular Interactions Reveals hydrogen bonding, van der Waals forces, and π-stacking that govern crystal packing.

| Absolute Configuration | Can determine the absolute stereochemistry in chiral crystals. |

Applications in Advanced Organic Synthesis and Methodology Development

Utilization as Versatile Synthetic Intermediates

The presence of both an amino and a keto group allows 1-(3'-Amino-biphenyl-3-yl)-ethanone to serve as a versatile synthetic intermediate. The amino group can be readily transformed into a variety of other functionalities, such as amides, sulfonamides, and diazonium salts, which can then undergo further reactions. The ketone moiety can participate in reactions like reductions, oxidations, and various carbon-carbon bond-forming reactions. This dual reactivity makes it a key starting material for the synthesis of a diverse range of compounds.

For instance, the amino group can be acylated to form amides, which are important structural motifs in many biologically active molecules. The ketone can be reduced to the corresponding alcohol, which can then be used in esterification or etherification reactions. The combination of these transformations allows for the systematic modification of the molecule at two distinct points, providing access to a wide library of derivatives from a single starting material.

Building Blocks for Complex Natural Product Synthesis

The biphenyl (B1667301) scaffold is a common structural motif found in numerous natural products, many of which exhibit significant biological activity. rsc.org The rigid nature of the biphenyl unit in this compound provides a defined three-dimensional framework that can be elaborated upon to construct complex natural product skeletons. The amino and keto functionalities serve as handles for introducing additional complexity and chirality.

While direct examples of the use of this compound in the total synthesis of specific complex natural products are not extensively documented in the readily available literature, its potential is evident. The strategic placement of the amino and keto groups on the biphenyl core allows for the regioselective introduction of substituents and the formation of new rings, which are crucial steps in the assembly of intricate natural product architectures. For example, the amino group could be utilized in intramolecular cyclization reactions to form heterocyclic rings fused to the biphenyl system, a common feature in many alkaloids and other bioactive natural products.

Precursors for Pharmaceutically Relevant Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large percentage of approved drugs containing at least one heterocyclic ring. The amino and keto functionalities of this compound are ideally suited for the construction of various heterocyclic systems.

The amino group can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form a variety of nitrogen-containing heterocycles. For example, reaction with a β-ketoester could lead to the formation of a dihydropyrimidinone ring, a scaffold known for its diverse biological activities. tcichemicals.com Similarly, condensation with α-haloketones can yield imidazoles or related heterocycles. researchgate.net

The ketone functionality can also be a key participant in cyclization reactions. For instance, it can undergo condensation with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles. The combination of the amino and keto groups allows for the synthesis of more complex fused heterocyclic systems through multi-step sequences or one-pot reactions. zioc.ru The development of methods for the synthesis of nitrogen-containing heterocycles is an active area of research. zioc.ru

Development of Novel Catalytic Systems

The development of new catalytic systems is a cornerstone of modern organic synthesis. While direct applications of this compound itself as a catalyst are not widely reported, its derivatives have the potential to serve as ligands in transition metal catalysis. The biphenyl backbone can induce axial chirality, which is a key feature of many successful chiral ligands used in asymmetric catalysis. nih.gov

The amino group of this compound can be readily modified to introduce phosphine, amine, or other coordinating groups. These modified biphenyl derivatives can then act as ligands for transition metals like palladium, rhodium, or ruthenium. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the biphenyl rings, potentially leading to catalysts with high activity and selectivity for a variety of organic transformations.

Role in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are powerful tools in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. tcichemicals.comrsc.org The bifunctional nature of this compound makes it an excellent candidate for participation in such reactions.

In an MCR, the amino group can react with an aldehyde and an isocyanide in a Ugi-type reaction, while the ketone can potentially undergo a subsequent intramolecular reaction to generate complex heterocyclic scaffolds. rug.nlacs.org Similarly, in a cascade reaction sequence, the initial transformation of one functional group can trigger a series of subsequent reactions involving the other functional group, leading to the rapid assembly of intricate molecular architectures. For example, a reaction at the amino group could be followed by an intramolecular aldol (B89426) condensation involving the ketone, resulting in the formation of a new ring system. rsc.org

Ligands in Asymmetric Synthesis

Axially chiral biphenyls are a privileged class of ligands in asymmetric catalysis. nih.gov The biphenyl framework of this compound provides the basis for the design of new chiral ligands. By introducing appropriate substituents at the ortho positions of the biphenyl linkage, rotation around the central carbon-carbon bond can be restricted, leading to stable atropisomers.

The amino group of this compound serves as a convenient anchor point for the attachment of coordinating groups, such as phosphines or other donor atoms. The resulting chiral ligands can then be used to create chiral metal complexes for a wide range of asymmetric transformations, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. The ability to synthesize both enantiomers of the ligand would allow for access to both enantiomers of the desired product. The development of new chiral ligands is a continuous effort in the field of asymmetric synthesis. cuni.czmdpi.com

Exploration of Biological and Pharmacological Relevance Mechanistic and Preclinical Investigations

Enzyme Inhibition and Modulation Studies

The unique structure of 1-(3'-Amino-biphenyl-3-yl)-ethanone and its derivatives has prompted investigations into their ability to inhibit or modulate the activity of several key enzymes implicated in various physiological and pathological processes.

Inhibition of Cytochrome P450 Enzymes (e.g., CYP51)

Cytochrome P450 (CYP) enzymes are a superfamily of hemeproteins involved in the metabolism of a wide array of endogenous and exogenous compounds. nih.govsemanticscholar.org CYP51, or sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in fungi and is a primary target for azole antifungal drugs. researchgate.netnih.gov

Currently, there is limited direct scientific evidence in the reviewed literature specifically detailing the inhibition of CYP51 by this compound. However, the broader class of biphenyl (B1667301) derivatives has been studied for their interaction with various CYP isoforms. For instance, some biphenyl compounds have been identified as mechanism-based inhibitors of CYP1A1 and CYP1A2. semanticscholar.org The development of species-specific CYP51 inhibitors is an active area of research, particularly for targeting pathogenic protozoa like Trypanosoma cruzi. nih.govnih.gov These studies often focus on azole-containing compounds or substrate analogs, but the exploration of diverse chemical scaffolds, including biphenyls, remains a potential avenue for discovering novel inhibitors. researchgate.netnih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibitory Mechanisms and Binding Site Characterization

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a key role in terminating the signaling of fatty acid amides, including the endocannabinoid anandamide. nih.govarabjchem.org Inhibition of FAAH increases the levels of anandamide, leading to analgesic, anxiolytic, and anti-inflammatory effects without the typical side effects of direct cannabinoid receptor agonists. nih.govacs.org

Derivatives of this compound, particularly O-aryl carbamates with a biphenyl scaffold, have been extensively studied as potent and selective FAAH inhibitors. nih.govmdpi.com The biphenyl-3-yl ester URB524 is a notable example from this class. nih.gov

Inhibitory Mechanism: The inhibitory mechanism of these biphenyl carbamate (B1207046) derivatives is typically covalent and irreversible. arabjchem.orgmdpi.com They act by carbamylating the catalytic serine nucleophile (Ser241) within the active site of the FAAH enzyme. arabjchem.org The potency of this inhibition can be influenced by factors such as the pH of the surrounding tissue, which may have implications for their efficacy in inflammatory conditions where tissue pH is often altered. mdpi.com

Binding Site Characterization: Molecular modeling and docking studies have provided insights into how these inhibitors interact with the FAAH binding site. nih.gov The O-biphenyl scaffold of the inhibitors is accommodated within a lipophilic region of the substrate-binding pocket. nih.gov The folded conformation of the biphenyl moiety is thought to mimic the shape of the natural substrate, anandamide, within the enzyme's active site. nih.gov The interaction is further stabilized by interactions with key amino acid residues. Studies on various FAAH inhibitors have highlighted the importance of residues such as Phe192, Met495, and The488 in inhibitor binding. ajrconline.org The dynamic nature of the acyl chain-binding pocket of FAAH is believed to facilitate the entry of lipid substrates and inhibitors from the cell membrane into the active site. arabjchem.org

Derivative ClassInhibitory MechanismKey Binding Site Features
O-Aryl Carbamates Covalent, irreversible carbamylation of catalytic Ser241. arabjchem.orgmdpi.comThe O-biphenyl scaffold fits into a lipophilic region of the substrate-binding site. nih.gov
Piperidine/Piperazine (B1678402) Ureas Covalent, irreversible carbamylation of catalytic Ser241. arabjchem.orgUnfavorable electrostatic interactions can occur with protonated piperazine in the hydrophobic acyl chain-binding pocket. arabjchem.org

Modulation of Phosphodiesterase (PDE10A) Activity

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). googleapis.comucl.ac.uk PDE10A is highly expressed in the striatum and is a key regulator of neuronal excitability, making it a target for the treatment of central nervous system disorders like schizophrenia and Huntington's disease. chemcomp.comgoogle.com

While direct studies on this compound are not prominent in the available literature, various heterocyclic derivatives, including those with biphenyl moieties, have been explored as PDE10A inhibitors. ucl.ac.uksoton.ac.uk For instance, cinnoline (B1195905) derivatives have been investigated for their potential to inhibit PDE10A. google.com The research in this area is extensive, with numerous patents disclosing various scaffolds, such as pyridazinones and fused heterocyclic compounds, as potent PDE10A inhibitors. soton.ac.uk The therapeutic strategy involves modulating cAMP/cGMP signaling pathways in the brain to achieve a therapeutic effect. researchgate.net

Secretory Phospholipase A2 (sPLA2) Inhibition

Secretory phospholipases A2 (sPLA2s) are a group of enzymes that hydrolyze phospholipids, leading to the release of free fatty acids, including arachidonic acid, and lysophospholipids. twas.orgnih.gov These products are precursors to various pro-inflammatory lipid mediators, making sPLA2s attractive targets for anti-inflammatory drugs. nih.govescholarship.org

There is a lack of specific studies on the inhibition of sPLA2 by this compound. However, research into sPLA2 inhibitors has explored a wide range of chemical structures. Indole-based derivatives, for example, have been shown to possess sPLA2 inhibitory activity. scirp.org The development of potent and selective sPLA2 inhibitors has been a focus of research for conditions like sepsis, arthritis, and inflammatory bowel disease. escholarship.org These inhibitors often target the active site of the enzyme to prevent the hydrolysis of phospholipids. escholarship.orgjpp.krakow.pl

Triosephosphate Isomerase II (TPII) Inhibition and Antineoplastic Activity

Triosephosphate isomerase (TPI or TIM) is a critical enzyme in the glycolytic pathway, catalyzing the interconversion of dihydroxyacetone phosphate (B84403) and D-glyceraldehyde 3-phosphate. ajptonline.com TPI is essential for efficient energy production, and its inhibition has been explored as a potential therapeutic strategy, including for antineoplastic purposes. ajptonline.com

No direct evidence linking this compound to the inhibition of Triosephosphate Isomerase II (TPII) was found in the reviewed literature. Research into TPI inhibitors has identified various compounds, including natural beta-carbolines, which show potent inhibition of the enzyme. TPI deficiency in humans is a severe neurological disorder, highlighting the enzyme's importance. ajptonline.com The selective inhibition of TPI in cancer cells, which often exhibit altered metabolic pathways, is an area of ongoing investigation.

Mechanisms of Antimicrobial and Antifungal Activity

The biphenyl structural motif is present in a number of compounds that exhibit antimicrobial and antifungal properties. acs.org Derivatives of biphenyl ethanone (B97240) have been synthesized and evaluated for their activity against various pathogens. acs.org

The precise mechanism of action for the antimicrobial and antifungal effects of biphenyl ethanone derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in the microorganisms. For antibacterial action, the lipophilicity of the compounds, enhanced by moieties like long alkyl chains, may facilitate penetration of the bacterial cell wall. semanticscholar.org

In terms of antifungal activity, one of the key targets for many antifungal agents is the enzyme CYP51 (lanosterol 14α-demethylase), which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. While not directly confirmed for this compound, its biphenyl structure is a feature found in some compounds screened for antifungal properties. researchgate.net For example, studies on biphenyl-2,6-diethanone derivatives have shown significant antifungal activity against Cryptococcus neoformans, potentially through the reduction of melanin (B1238610) and laccase activity, which are virulence factors for the fungus. researchgate.net

PathogenCompound ClassObserved EffectPotential Mechanism
Escherichia coli (Gram-negative bacteria)Biphenyl derivativesAntibacterial activity.Increased lipophilicity may aid in penetrating the bacterial cell wall. semanticscholar.org
Candida albicans (Fungus)Biphenyl derivativesAntifungal activity.Potential inhibition of ergosterol biosynthesis via CYP51.
Cryptococcus neoformans (Fungus)Biphenyl-2,6-diethanone derivativesAntifungal activity. researchgate.netReduction of melanin and laccase activity. researchgate.net

Antibacterial Activity Against Specific Pathogens (e.g., Staphylococcus aureus)

While direct studies on the antibacterial activity of this compound are not found in the reviewed literature, the broader class of biphenyl derivatives has been a source of compounds with notable antibacterial properties. For instance, certain biphenyl derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com Research into synthetic chalcones, which share structural similarities, has also identified compounds with activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov Some biphenyl compounds have been shown to exhibit potent inhibitory activities against multidrug-resistant Enterococcus faecalis and MRSA, with minimum inhibitory concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. mdpi.com Furthermore, coordination polymers based on aminotoluene derivatives have demonstrated selective and good antibacterial properties against S. aureus. mdpi.com

It is important to emphasize that these findings pertain to related but structurally distinct compounds, and the specific antibacterial profile of this compound remains to be elucidated through direct experimental evaluation.

Antifungal Activity Assessment

Similar to its antibacterial profile, the antifungal activity of this compound has not been specifically reported. However, the biphenyl scaffold is present in numerous compounds investigated for their antifungal effects. For example, certain biphenyl derivatives have been synthesized and evaluated against fungal pathogens like Candida albicans. ajptonline.commedipol.edu.tr The general class of chalcones has also been explored for antifungal properties. sci-hub.se Additionally, some anthracenedione derivatives, which can feature biphenyl-like structures, have shown in vitro activity against various fungi, including dermatophytes and Candida albicans. nih.gov Imidazole (B134444) derivatives containing a 2,4-dienone motif, another class of related compounds, have also been discovered to possess broad-spectrum antifungal activity. nih.gov

These studies on related compound classes suggest that the biphenyl moiety may contribute to antifungal activity, but dedicated research is required to determine if this compound possesses such properties.

Resistance Reversal Mechanisms

There is no direct evidence in the scientific literature to suggest that this compound is involved in resistance reversal mechanisms. However, research into related compounds offers some insights into potential avenues of investigation. For example, some chalcone (B49325) derivatives have been studied for their ability to act as efflux pump inhibitors in bacteria, a key mechanism of antibiotic resistance. nih.gov The concept of using compounds to overcome drug resistance in cancer has also been explored with curcumin (B1669340) mimics, which can share some structural features with biphenyl derivatives.

The potential for this compound to modulate antimicrobial or anticancer drug resistance is an area that would require specific investigation.

Anti-inflammatory Pathways and Molecular Targets

The anti-inflammatory potential of this compound has not been directly investigated. However, the biphenyl and chalcone classes of compounds have been a fertile ground for the discovery of anti-inflammatory agents. sci-hub.senih.gov Chalcones, for instance, are known to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandin (B15479496) E2, and inducible nitric oxide synthase (iNOS). sci-hub.se Some chalcone derivatives have also been shown to suppress the activation of NF-κB, a critical transcription factor in the inflammatory response. sci-hub.se Furthermore, certain pyrazole (B372694) derivatives, which can be synthesized from chalcone precursors, have demonstrated anti-inflammatory effects. arkajainuniversity.ac.in

Given the established anti-inflammatory properties of these related compound classes, it is plausible that this compound could exhibit similar activities, but this remains to be experimentally verified.

Antioxidant Mechanisms and Radical Scavenging Properties

Direct studies on the antioxidant and radical scavenging properties of this compound are lacking in the current scientific literature. However, the antioxidant potential of related compounds is well-documented. Chalcones are recognized for their antioxidant activities, which contribute to their various pharmacological effects. nih.gov Similarly, oxadiazole derivatives containing a biphenyl moiety have been synthesized and evaluated as potent antioxidant agents. researchgate.net The antioxidant activity of such compounds is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.

The presence of the aminobiphenyl structure in this compound suggests a potential for antioxidant activity, but this requires direct experimental confirmation.

Antineoplastic and Anticancer Research in Preclinical Models

There are no preclinical studies specifically evaluating the antineoplastic and anticancer activity of this compound. However, the biphenyl and aminobiphenyl scaffolds are integral to many compounds investigated for their anticancer properties. For instance, certain biphenyl derivatives have been synthesized and shown to possess antitumor activities. researchgate.net Chalcones have also been extensively studied for their antitumor effects. nih.gov Furthermore, various heterocyclic compounds containing the biphenyl moiety, such as pyrimidine (B1678525) and oxadiazole derivatives, have been explored as potential anticancer agents. orientjchem.orgnih.gov Some pyridine (B92270) hybrids incorporating a 1,2,3-triazole moiety have also shown promising anticancer activity in preclinical studies. acs.org

The rich history of anticancer research on biphenyl-containing compounds provides a strong rationale for investigating the potential of this compound in this area.

Antiviral Activity Investigations (e.g., HIV-1, Yellow Fever Virus)

Specific investigations into the antiviral activity of this compound against viruses such as HIV-1 or Yellow Fever Virus have not been reported. However, research on related compounds has shown some promise. For example, a derivative of the antibiotic doxorubicin, SA-17, which has a complex structure, has been identified as a selective inhibitor of dengue and yellow fever virus replication in vitro. kuleuven.be Other studies have focused on nucleoside analogs with activity against Yellow Fever Virus. nih.gov The host protein ZAP has been shown to inhibit Japanese encephalitis virus, another flavivirus, but Yellow Fever Virus appears to be resistant to its effects. plos.org

While the biphenyl moiety itself is not a common feature in many reported antivirals, the diverse biological activities of biphenyl derivatives suggest that their potential in antiviral research should not be entirely dismissed without specific investigation.

Structure-Biological Activity Correlations in Diverse Biological Systems

The therapeutic potential of a chemical entity is intrinsically linked to its molecular structure. The arrangement of atoms and functional groups dictates its interaction with biological targets, thereby influencing its pharmacological effect. For the compound this compound, understanding the structure-activity relationships (SAR) is crucial for elucidating its biological and pharmacological relevance. This involves examining how modifications to its biphenyl core, the position and nature of the amino group, and the ethanone moiety impact its activity across various biological systems.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Research into the inhibition of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system, has provided valuable insights into the SAR of biphenyl compounds. A study on cyclohexylcarbamic acid biphenyl-3-yl esters as FAAH inhibitors explored the impact of substituents on the distal phenyl ring. acs.org Notably, the introduction of a 3'-amino group resulted in a compound with significant inhibitory potency. acs.org

In this series, the parent compound, cyclohexylcarbamic acid biphenyl-3-yl ester (URB524), demonstrated a half-maximal inhibitory concentration (IC₅₀) of 63 nM. acs.org The placement of substituents on the distal phenyl ring was found to be a critical determinant of activity. Specifically, substitutions at the meta (3') position were shown to yield the most potent inhibitors. The 3'-amino derivative was found to be as potent as the parent compound, highlighting that the introduction of a small polar group at this position is well-tolerated and can maintain, if not improve, inhibitory activity. acs.org In contrast, substitutions at the para (4') position generally led to a decrease in activity. acs.org This suggests that the 3'-position of the biphenyl system is a key interaction point within the FAAH binding site.

Table 1: Inhibitory Activity of Biphenyl-3-yl Carbamate Derivatives against FAAH. acs.org
CompoundSubstituent on Distal Phenyl RingIC₅₀ (nM)
URB524None (Parent Compound)63
Analog 13'-AminoPotent (comparable to parent)
Analog 23'-Carbamoyl4.6
Analog 33'-MethylPotent (comparable to parent)
Analog 44'-FluoroActive
Analog 54'-AminoLess Active
Analog 64'-CarbamoylLess Active

Cholinesterase Inhibition

The biphenyl scaffold is also a feature in inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. A study on a series of biphenyl/bibenzyl derivatives provided insights into how the linker between the biphenyl core and other functional groups, as well as the nature of these groups, affects inhibitory activity. mdpi.com While the core structure in this study, 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(ethanone) derivatives, differs from this compound, the findings on the biphenyl moiety are relevant.

Table 2: Cholinesterase Inhibitory Activity of Biphenyl Derivatives. mdpi.com
CompoundLinker Length (Carbon atoms)Terminal AmineAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
Analog 72Piperidine0.096-
Analog 82Pyrrolidine--
Analog 93Piperidine-1.44
Analog 104Piperidine0.82-

Anticancer and Antimicrobial Activities

Biphenyl derivatives are known to possess a wide spectrum of biological activities, including anticancer and antimicrobial effects. acs.orgnih.gov For example, a series of novel imidazole derivatives synthesized from 1-(biphenyl-4-yl)ethanone displayed notable antimicrobial activity. mdpi.comnih.gov This highlights the potential of the biphenyl ethanone scaffold as a template for the development of new therapeutic agents.

In the context of anticancer research, modifications to the biphenyl structure have been shown to influence cytotoxicity. For instance, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, the biphenyl "C" ring was found to be a key determinant of activity. acs.org While the direct SAR of this compound in cancer cell lines is not extensively documented in publicly available literature, the known anticancer properties of related biphenyl compounds suggest that this would be a fruitful area for future investigation. The position and electronic nature of the amino group on the biphenyl ring would likely be critical factors in determining any antiproliferative effects.

Materials Science and Engineering Applications

Development of Specialty Chemicals and Advanced Polymers

The presence of an amino group allows 1-(3'-Amino-biphenyl-3-yl)-ethanone to serve as a monomer in polymerization reactions, particularly for the synthesis of advanced polymers like polyimides. Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. titech.ac.jp The general method for creating these polymers involves a two-step process where a diamine is reacted with a tetracarboxylic dianhydride. researchgate.netntu.edu.tw

The introduction of kinked or bulky biphenyl (B1667301) units into the polymer backbone is a known strategy to enhance the solubility of the resulting polyimides without compromising their thermal stability. ntu.edu.tw The structure of this compound is well-suited for this purpose. It can be reacted with various commercial dianhydrides to produce a range of polyimides with distinct properties. titech.ac.jpresearchgate.net The process typically begins with a polyaddition reaction to form a poly(amic acid) intermediate, which is then converted to the final polyimide through thermal or chemical cyclodehydration. ntu.edu.tw

Table 1: Potential Dianhydride Co-monomers for Polyimide Synthesis

Dianhydride Abbreviation Full Chemical Name
PMDA Pyromellitic dianhydride
s-BPDA 3,3′,4,4′-Biphenyltetracarboxylic dianhydride
BTDA 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride
ODPA 4,4′-Oxydiphthalic dianhydride
BPADA 2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride

This table illustrates potential reactants for polymerization with an amino-biphenyl compound, based on common synthesis routes for polyimides. titech.ac.jpresearchgate.net

The resulting polyimides are anticipated to have high glass transition temperatures and excellent thermal stability, making them suitable for applications in the electronics and aerospace industries. researchgate.netoatext.com

Functional Materials with Specific Electronic or Optical Characteristics

Biphenyl derivatives are recognized for their diverse applications in materials science due to their unique chemical structures. ontosight.ai The biphenyl core provides rigidity and conjugation, which are essential for creating materials with specific electronic and optical functionalities. Functional groups like amines can be modified to tune these properties further. ontosight.airsc.org

Research into closely related compounds provides insight into the potential of this compound. For instance, a derivative, 1-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)ethanone (DBE), has been studied for its optical properties. scirp.org This compound exhibits high fluorescence quantum yields, which suggests its potential use in developing optoelectronic materials. scirp.org The study measured key optical parameters for DBE dissolved in different solvents, as detailed below.

Table 2: Optical Properties of a Related Biphenyl-Ethanone Derivative (DBE)

Solvent Absorption Max (nm) Emission Max (nm) Fluorescence Quantum Yield (Φf) Net Gain (cm⁻¹)
Dichloromethane (B109758) (DCM) 363 450 0.68 7
Tetrahydrofuran (B95107) (THF) 358 465 0.61 12

Data sourced from a study on 1-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)ethanone, a structural analogue. scirp.org

The high quantum yields and significant optical gain observed in this analogue strongly indicate that materials derived from this compound could also possess valuable optical characteristics for functional material applications. scirp.org

Optoelectronic Applications as Active Media for Laser Action and LED Devices

Materials that exhibit significant optical gain are prime candidates for use as the active medium in lasers. acs.org The process of light amplification requires a material to have a favorable four-level energy system, which is often found in organic molecules with specific structural features. pwr.edu.pl

A detailed investigation of the derivative 1-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)ethanone (DBE) using the variable stripe length method confirmed that it displays amplified spontaneous emission. scirp.org The study recorded a net gain of 12 cm⁻¹ in a tetrahydrofuran solution and 7 cm⁻¹ in a dichloromethane solution. scirp.org These findings led the researchers to conclude that this compound is a potential candidate as an active medium for laser action and for the fabrication of Light Emitting Diode (LED) devices. scirp.org Given the structural similarities, it is plausible that this compound could be similarly explored for these optoelectronic applications.

Utilization as Ligands for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous polymers built from organic linkers (or ligands) and, in the case of MOFs, metal ions or clusters. nih.govwikipedia.org The choice of the organic linker is critical as it dictates the structure, porosity, and ultimate function of the framework. ossila.com

This compound possesses key features that make it an excellent candidate for a linker molecule. The amino group (–NH₂) can readily participate in condensation reactions to form robust imine, amide, or β-ketoenamine linkages, which are common in COF chemistry. researchgate.netresearchgate.netnih.gov Furthermore, amine functionalities can serve as anchoring sites for post-synthetic modification, allowing for the introduction of new functional groups into a pre-established framework. rsc.orgresearchgate.net The rigid biphenyl backbone helps in the formation of a stable, porous, and crystalline structure. mdpi.comrsc.org In MOF synthesis, the amine group can also coordinate with metal centers or remain as a functional group within the pores of the framework. wikipedia.orgmdpi.com

Photocatalytic Applications of COF/MOF Materials

MOFs and COFs are considered important platforms for developing next-generation photocatalysts due to their high surface area, tunable bandgaps, and structural diversity. researchgate.netresearchgate.net These materials can be designed to absorb light and generate electron-hole pairs, which then drive chemical reactions. mdpi.com

The effectiveness of a COF or MOF as a photocatalyst can be enhanced by several strategies, including the use of linkers that improve light absorption and charge separation. mdpi.comresearchgate.net The biphenyl structure within this compound contributes to π-conjugation, which can facilitate electron delocalization and improve the electronic properties of the resulting framework for photocatalysis. mdpi.com Additionally, incorporating amine groups into the linkers is a known method to enable visible-light absorption in MOFs, which is crucial for utilizing solar energy. mdpi.com Therefore, COFs or MOFs constructed using this compound as a ligand are expected to have potential in photocatalytic applications such as CO₂ reduction, H₂ generation, and the degradation of environmental pollutants. researchgate.net

Sensing and Detection Technologies (e.g., Nitrofurazone (B1679002) Detection)

The tunable porosity and functionalizable nature of MOFs and COFs make them highly effective as chemical sensors, particularly those based on fluorescence. researchgate.netrsc.org These sensors can detect target analytes with high sensitivity and selectivity.

A significant application is the detection of nitrofuran antibiotics, such as nitrofurazone, which are environmental and health concerns. researchgate.net Research has demonstrated that MOF-based fluorescent sensors can effectively detect nitrofurazone, often with very low detection limits. researchgate.netresearchgate.net For example, a gold nanoparticle-decorated amine-functionalized Zr-MOF was developed for the dual-mode (opto-electrochemical) detection of nitrofurazone, achieving a limit of detection (LOD) as low as 5.5 x 10⁻⁹ mol·L⁻¹ in fluorescence mode. beilstein-journals.org Another MOF, HNU-52, was also shown to be an effective fluorescent sensor for nitrofurazone with a detection limit of 7.2 x 10⁻⁷ M. researchgate.net Given that this compound provides both a fluorescent biphenyl core and an amine functional group, MOFs or COFs synthesized from it could be promising candidates for developing new sensors for nitrofurazone and other analytes. beilstein-journals.orgmdpi.com

Potential in Agrochemical Research and Development

Biphenyl derivatives are a well-established class of compounds in agrochemical research, with many exhibiting potent biological activities. ontosight.aiacs.org The biphenyl skeleton is a common pharmacophore found in natural products and synthetic molecules with fungicidal, insecticidal, and herbicidal properties. acs.orgnih.govnih.gov

Recent studies have focused on synthesizing novel carboxamide derivatives containing the biphenyl structure, which have shown significant in vitro antifungal activity against various plant pathogens. acs.orgnih.gov For instance, certain biphenyl carboxamides were effective at controlling resistant strains of Botrytis cinerea, a common plant disease. nih.gov Other research has explored biphenyl derivatives as potential insecticidal agents against pests like the cotton leafworm. nih.gov The compound this compound serves as a valuable starting material or scaffold for creating new libraries of such derivatives. Its amine group can be readily converted into amides, sulfonamides, or other functional groups to systematically explore structure-activity relationships and develop new, effective agrochemicals. ontosight.ai

Emerging Research Avenues and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of computational power and chemical science is opening new frontiers in molecular design. Artificial Intelligence (AI) and Machine Learning (ML) are becoming indispensable tools for accelerating the discovery and optimization of novel compounds.

Future research will likely leverage AI and ML to:

Predict Physicochemical and Biological Properties: ML models can be trained on existing data from biphenyl (B1667301) and acetophenone (B1666503) derivatives to predict properties such as solubility, toxicity, and receptor binding affinity for new virtual analogues of 1-(3'-Amino-biphenyl-3-yl)-ethanone. chemengineerkey.com Computational studies on properties like molecular electrostatic potential and dipole moments of biphenyls can provide the foundational data for these predictive models. nih.gov

Optimize Reaction Conditions: Artificial Neural Networks (ANNs) have already been successfully used to optimize reaction parameters for the bioreduction of acetophenone, maximizing yield and enantiomeric excess. qu.edu.qa This approach can be extended to the synthesis of this compound derivatives, reducing development time and resource consumption. qu.edu.qa

De Novo Design: Generative ML models can design entirely new molecules based on the biphenyl-acetophenone scaffold, tailored to specific property targets for applications in materials science or pharmacology. These computer-aided molecular design methods are increasingly being applied to complex molecules. chemengineerkey.comacs.org

Exploration of Novel Reaction Pathways and Catalytic Systems

While classical methods for biphenyl synthesis exist, current research is intensely focused on developing more efficient, selective, and sustainable catalytic systems. The synthesis of functionalized biphenyls like this compound is benefiting significantly from these advancements.

Key areas of exploration include:

Advanced Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction remains a cornerstone for biphenyl synthesis, with modern research focusing on highly efficient palladium catalysts like Pd(PPh3)4, which can be used to couple aryl boronic acids with aryl halides. rsc.orgrsc.org A review of synthetic methods highlights a century of progress, detailing numerous transition-metal-catalyzed reactions including not only Suzuki-Miyaura but also Negishi, Stille, Kumada, and Hiyama couplings. rsc.orgresearchgate.net

Novel Catalysts: There is a move to replace expensive palladium catalysts with more abundant and cost-effective metals like nickel, copper, and iron. rsc.orgresearchgate.net For instance, Ni-based catalysts have been shown to facilitate coupling between aryl zinc chlorides and haloarenes. rsc.org Copper-catalyzed Chan-Lam cross-coupling has emerged as a powerful method for forming C-N bonds, directly relevant for synthesizing aminobiphenyl derivatives under mild conditions. nih.gov

Innovative Reaction Conditions: Research is demonstrating the utility of photochemical methods, which use UV light to generate aryl radicals for catalyst-free C-H arylation. researchgate.net Furthermore, novel one-pot procedures are being developed to streamline synthetic sequences, such as combining nonaflate formation and Suzuki-Miyaura coupling in a single step for producing biphenyl amino acids. gla.ac.uk The synthesis of substituted biphenyls has also been achieved from aromatic ketones via enamino-ketone intermediates. wisdomlib.org

Table 1: Comparison of Modern Catalytic Systems for Biphenyl Synthesis

Catalytic System Reaction Type Key Advantages Reference(s)
Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Suzuki-Miyaura, Heck High efficiency, well-established, broad substrate scope rsc.org, rsc.org
Nickel (e.g., Ni(acac)₂/PPh₃) Negishi, Kumada Lower cost than palladium, effective for aryl chlorides rsc.org
Copper (e.g., Cu(OAc)₂) Chan-Lam, Ullmann Excellent for C-N and C-O bond formation, mild conditions nih.gov, rsc.org
Iron (e.g., FeCl₃) Iron-catalyzed Suzuki Inexpensive, low toxicity, environmentally friendly rsc.org
Photochemical (Catalyst-free) C-H Arylation Avoids transition metals, mild conditions researchgate.net

Advanced Functional Material Design Based on Biphenyl-Acetophenone Motifs

The rigid, conjugated structure of the biphenyl core, combined with the functionality of the acetophenone and amino groups, makes this scaffold a prime candidate for the development of advanced materials.

Future research is expected to focus on:

Organic Electronics: Biphenyl derivatives are crucial building blocks for Organic Light-Emitting Diodes (OLEDs), organic semiconductors, and liquid crystal displays (LCDs). rsc.org A related compound, 1-(4'-diphenylaminobiphenyl-4-yl)ethanone, has been specifically identified for its potential in OLED applications due to its strong luminescence. researchgate.net The target molecule's structure is well-suited for creating materials with tailored electronic and photophysical properties.

Porous Materials: The defined geometry of the biphenyl unit allows for its incorporation into highly ordered structures like Metal-Organic Frameworks (MOFs). rsc.org These materials have applications in gas storage, separation, and catalysis.

Molecular Electronics: Acetophenone derivatives can be used as precursors in the synthesis of large, symmetrical polycyclic aromatic compounds known as triangulenes, which are predicted to have unique high-spin electronic structures suitable for molecular-scale electronics. unh.edu

Multi-Omics Approaches in Biological Activity Elucidation

To understand the biological effects of this compound and its derivatives, researchers are moving beyond single-endpoint assays to holistic, systems-level investigations. Multi-omics—the integrated analysis of the genome, proteome, and metabolome—offers a powerful lens for this purpose.

A pioneering study on Sorbus aucuparia (rowan) suspension cells used a multi-omics approach to unravel the molecular mechanisms behind the production of biphenyl phytoalexins (defensive compounds) in response to stress. nih.govresearchgate.net This research provides a clear blueprint for future investigations into the target compound. nih.govresearchgate.netacs.org

Future studies could employ multi-omics to:

Identify the protein targets and signaling pathways affected by the compound.

Elucidate its mechanism of action in a comprehensive, unbiased manner.

Understand its metabolic fate by tracking its transformation products within a biological system.

Discover novel biological activities by observing its global effect on cellular processes.

Investigation of Environmental Impact and Sustainable Synthesis

As with any synthetic compound, a thorough evaluation of the environmental footprint of this compound is crucial. Research in this area follows two main tracks: assessing its environmental fate and developing greener production methods.

Environmental Impact: The parent compound, biphenyl, is classified as a hazardous air pollutant by the U.S. EPA and is known to be toxic to aquatic organisms. epa.govepa.govnih.gov It can be released into the environment from various industrial processes and persists in air, water, and soil. canada.ca Future research must specifically investigate the ecotoxicity and biodegradability of this compound to determine if the amino and acetyl substitutions alter its environmental profile.

Sustainable Synthesis: A significant research effort is underway to make the synthesis of biphenyls more environmentally friendly. Key strategies include the use of water as a green solvent and the development of recyclable catalysts. researchgate.net A notable example is the use of a LaPO₄·Pd nanocatalyst for Suzuki-Miyaura coupling in an aqueous medium, which allows the catalyst to be recovered and reused. acs.org These green chemistry principles are essential for the sustainable production of biphenyl derivatives. acs.org

Role in Plant Biochemistry and Natural Products Research

The biphenyl scaffold is not exclusive to synthetic chemistry; it is also found in a variety of natural products, suggesting biologically relevant roles that can inspire further research.

Phytoalexins: Plants in the Pyrinae subfamily, such as the rowan (Sorbus) and pear trees, produce biphenyl and dibenzofuran (B1670420) compounds as phytoalexins to defend against pathogens. nih.govacs.org The discovery of these natural defense mechanisms provides a strong rationale for investigating the potential antimicrobial activities of synthetic biphenyls like this compound.

Natural Product Scaffolds: The biphenyl moiety is a core structural feature in complex and potent natural products, including the antibiotic vancomycin. rsc.orgresearchgate.net This underscores the importance of the biphenyl structure for biological recognition and activity.

Lignin Derivatives: The acetophenone structure is related to compounds like acetovanillone, which are major monomers produced during the chemical depolymerization of lignin, a major component of plant biomass. nih.gov The existence of microbial catabolic pathways for these acetophenone-related compounds suggests potential routes for the biodegradation of synthetic analogues. nih.gov

Advanced Photochemical Studies of Biphenyl-Acetophenone Derivatives

The combination of a biphenyl system (a known chromophore) and an acetophenone group creates a molecule with significant potential for interesting photochemical behavior.

Future research in this area will likely explore:

Photostability and Photophysics: The photostability of the compound is a key parameter. Studies on related molecules like avobenzone (B1665848) derivatives use techniques like UV-spectroscopy and computational methods (Density Functional Theory) to understand degradation pathways and keto-enol tautomerizations upon exposure to light. researchgate.net

Fluorescence and Luminescence: A closely related derivative, 1-(4'-diphenylaminobiphenyl-4-yl)ethanone, exhibits strong fluorescence, suggesting potential applications in sensors or as a fluorescent probe. researchgate.net Investigating the emission and excitation properties of this compound is a logical next step.

Photoreactivity: The excited states of acetophenone derivatives have been well-studied and are known to participate in various photochemical reactions. acs.org Research into the photocyclization of ethynyl-substituted biphenyls demonstrates how light can be used to induce complex transformations in these systems. unh.edu This opens up possibilities for using light to synthesize more complex molecules from the biphenyl-acetophenone scaffold or for applications in photodynamic therapy, where a compound is activated by a specific wavelength of light. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.